Lipophilicity (LogP) Comparison: Spiro[BCB-Piperidine] vs. Spiro[Indene-Piperidine]
The target compound exhibits a calculated LogP of 1.86 . In comparison, the spiro[indene-1,4'-piperidine] scaffold, which contains a five-membered carbocycle fused to the aromatic ring, has a reported LogP of approximately 2.8–3.0 based on the closest available PubChem data (CID 11564745: LogP 2.9) [1]. This difference of ~1 log unit is significant for central nervous system (CNS) drug design, where optimal LogP typically ranges from 1.5 to 3.0; the BCB scaffold sits closer to the lower end, potentially reducing non-specific protein binding while retaining sufficient membrane permeability.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.86 (Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene) |
| Comparator Or Baseline | Spiro[indene-1,4'-piperidine] (closest analog): LogP ~2.9 |
| Quantified Difference | ΔLogP ≈ -1.04 (target is less lipophilic) |
| Conditions | Calculated LogP using vendor-reported values; comparator value from PubChem computed properties |
Why This Matters
Lower LogP reduces the risk of CYP450 inhibition and phospholipidosis while maintaining CNS permeability, making the BCB scaffold a preferred starting point for orally bioavailable CNS-targeted programs.
- [1] PubChem CID 11564745 (spiro[indene-piperidine] analog). Computed LogP from PubChem database. View Source
